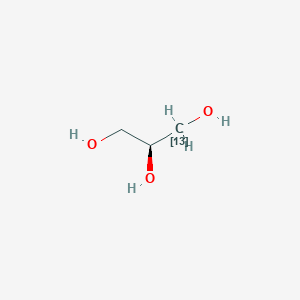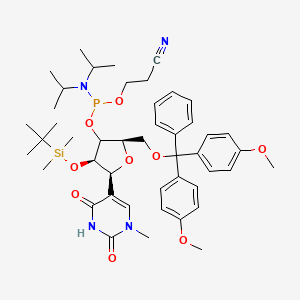
5'-DMT-2'-O-TBDMS-N1-Methyl-PseudoUridine-CE-Phosphoramidite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-DMT-2’-O-TBDMS-N1-Methyl-PseudoUridine-CE-Phosphoramidite is a modified ribonucleoside analogue. It is primarily used in the synthesis of RNA molecules, particularly for enhancing RNA stability in biological applications such as gene silencing. This compound is a purine nucleoside analog with broad antitumor activity, targeting indolent lymphoid malignancies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-DMT-2’-O-TBDMS-N1-Methyl-PseudoUridine-CE-Phosphoramidite involves multiple stepsThe reaction conditions typically involve the use of protecting groups such as 5’-Dimethoxytrityl (DMT) and 2’-O-Tert-Butyldimethylsilyl (TBDMS) to protect the hydroxyl groups .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated synthesizers. The process includes the sequential addition of nucleoside analogs, followed by deprotection and purification steps to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
5’-DMT-2’-O-TBDMS-N1-Methyl-PseudoUridine-CE-Phosphoramidite undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of protecting groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodine, reducing agents like sodium borohydride, and substitution reagents like acetic anhydride .
Major Products Formed
The major products formed from these reactions include deprotected nucleosides and modified RNA molecules with enhanced stability and functionality .
Scientific Research Applications
5’-DMT-2’-O-TBDMS-N1-Methyl-PseudoUridine-CE-Phosphoramidite has a wide range of scientific research applications:
Chemistry: Used in the synthesis of modified RNA molecules for studying RNA structure and function.
Biology: Incorporated into small interfering RNA (siRNA) to enhance RNA stability and gene silencing efficiency.
Medicine: Investigated for its potential in developing RNA-based therapeutics for treating various diseases, including cancers and viral infections.
Industry: Employed in the production of diagnostic RNA molecules for detecting specific diseases and disorders.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
- 5’-Dimethoxytrityl-2’-O-Tert-Butyldimethylsilyl-Uridine-CE-Phosphoramidite
- 5’-Dimethoxytrityl-2’-O-Tert-Butyldimethylsilyl-Cytidine-CE-Phosphoramidite
- 5’-Dimethoxytrityl-2’-O-Tert-Butyldimethylsilyl-Adenosine-CE-Phosphoramidite
Uniqueness
5’-DMT-2’-O-TBDMS-N1-Methyl-PseudoUridine-CE-Phosphoramidite is unique due to its enhanced stability and resistance to enzymatic degradation compared to other nucleoside analogs. This makes it particularly valuable for applications in gene silencing and RNA-based therapeutics.
Properties
Molecular Formula |
C46H63N4O9PSi |
|---|---|
Molecular Weight |
875.1 g/mol |
IUPAC Name |
3-[[(2R,4R,5S)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(1-methyl-2,4-dioxopyrimidin-5-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C46H63N4O9PSi/c1-31(2)50(32(3)4)60(56-28-16-27-47)58-41-39(57-40(38-29-49(8)44(52)48-43(38)51)42(41)59-61(11,12)45(5,6)7)30-55-46(33-17-14-13-15-18-33,34-19-23-36(53-9)24-20-34)35-21-25-37(54-10)26-22-35/h13-15,17-26,29,31-32,39-42H,16,28,30H2,1-12H3,(H,48,51,52)/t39-,40+,41?,42-,60?/m1/s1 |
InChI Key |
ZDZLHJPETUXZJT-ZBWSSALESA-N |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1[C@H](O[C@H]([C@H]1O[Si](C)(C)C(C)(C)C)C2=CN(C(=O)NC2=O)C)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)C2=CN(C(=O)NC2=O)C)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


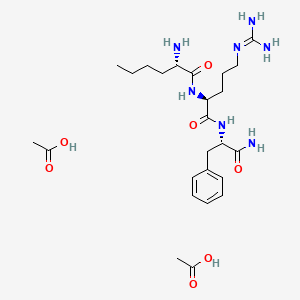
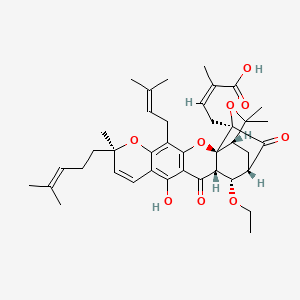
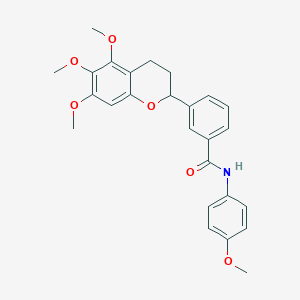

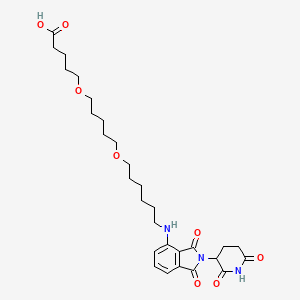
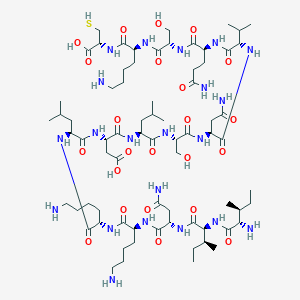


![2-amino-9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-methyl-1H-purin-6-one](/img/structure/B12391453.png)
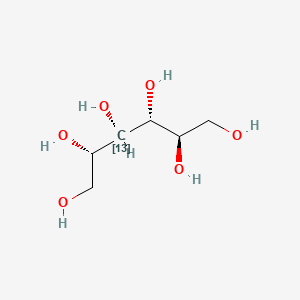
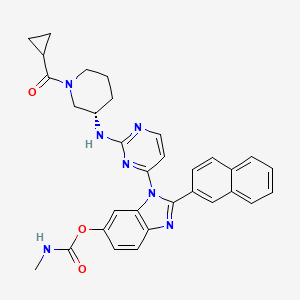
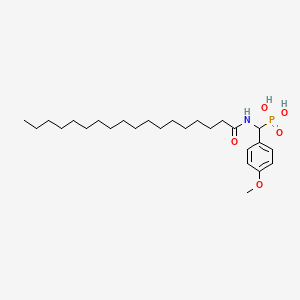
![1-[4-[4-[5-(2,6-Difluorophenyl)-4,5-dihydro-1,2-oxazol-3-yl]-1,3-thiazol-2-yl]piperidin-1-yl]-2-(3-ethylpyrazolo[3,4-b]pyridin-1-yl)ethanone](/img/structure/B12391466.png)
